molecular formula C24H16N2O4 B14489566 6,6'-Dinitro-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene CAS No. 63291-29-2

6,6'-Dinitro-1,1',2,2'-tetrahydro-5,5'-biacenaphthylene

Cat. No.: B14489566
CAS No.: 63291-29-2
M. Wt: 396.4 g/mol
InChI Key: QVMNVRRLEPJZIR-UHFFFAOYSA-N
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Description

This compound features two acenaphthylene units connected through a tetrahydro linkage, with nitro groups attached at the 6 and 6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene typically involves multi-step organic reactions. One common method includes the nitration of 1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the handling of strong acids and the potential explosiveness of nitro compounds.

Chemical Reactions Analysis

Types of Reactions

6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

    Oxidation: Under strong oxidizing conditions, the tetrahydro linkage can be oxidized to form more complex structures.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution Reagents: Nucleophiles such as amines or thiols.

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 6,6’-diamino-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with altered structural properties.

Scientific Research Applications

6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential as a drug intermediate or in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound may also participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dinitro-1,1,3,3,5-pentamethylindane: Another nitro-substituted compound with different structural features.

    3,3,3’,3’-Tetramethyl-1,1’-spirobiindane-5,5’,6,6’-tetraol: A structurally related compound with hydroxyl groups instead of nitro groups.

Uniqueness

6,6’-Dinitro-1,1’,2,2’-tetrahydro-5,5’-biacenaphthylene is unique due to its specific arrangement of nitro groups and tetrahydro linkage, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

63291-29-2

Molecular Formula

C24H16N2O4

Molecular Weight

396.4 g/mol

IUPAC Name

5-nitro-6-(6-nitro-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylene

InChI

InChI=1S/C24H16N2O4/c27-25(28)19-11-7-15-3-1-13-5-9-17(23(19)21(13)15)18-10-6-14-2-4-16-8-12-20(26(29)30)24(18)22(14)16/h5-12H,1-4H2

InChI Key

QVMNVRRLEPJZIR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=C(C3=C(C=CC1=C23)C4=C5C(=CC=C6C5=C(CC6)C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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